molecular formula C16H25NO2 B102650 Fawcettimine CAS No. 15228-74-7

Fawcettimine

Cat. No. B102650
CAS RN: 15228-74-7
M. Wt: 263.37 g/mol
InChI Key: ZLMYGBDFISIGLH-WALBABNVSA-N
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Description

Fawcettimine is a natural product isolated from the roots of the plant Stemona japonica. It belongs to the Stemona alkaloids family and has been found to exhibit various biological activities. In recent years, Fawcettimine has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Complexity

Fawcettimine-type and serratinine-type lycopodium alkaloids are notable for their structural complexity, making them a significant subject of study in synthetic chemistry. Researchers have developed various elegant strategies for their synthesis, highlighting the synthetic challenges and potential applications of these complex natural products (Wang, Li, & Lei, 2013).

Total Synthesis of Fawcettimine

The total synthesis of fawcettimine has been a topic of interest due to its unique tetracyclic structure and single quaternary carbon center, derived from the lycopodane core. This synthesis process has evolved over time, demonstrating the advancements in organic chemistry and synthesis techniques (Linghu, Kennedy‐Smith, & Toste, 2007).

Novel Alkaloids and Derivatives

New fawcettimine-related alkaloids, such as lycopoclavamines and hydroxylated fawcettimine derivatives, have been isolated from various species of Lycopodium. The discovery of these new alkaloids emphasizes the diversity of natural products within this family and their potential applications in various scientific fields (Katakawa et al., 2011).

Heathcock-Inspired Synthesis Strategies

Heathcock's strategy in the synthesis of fawcettimine-type Lycopodium alkaloids has been a cornerstone in this area. This approach has been expanded upon over the years, demonstrating its efficiency and impact on the field of synthetic organic chemistry (Murphy & Sarpong, 2014).

Biologically Active Components

Certain fawcettimine-related alkaloids have shown biological activity, such as acetylcholine esterase inhibitory activity, which could have implications in the study of diseases like Alzheimer's (Katakawa et al., 2007).

Innovative Synthetic Approaches

Recent studies have focused on innovative synthetic approaches for fawcettimine-type Lycopodium alkaloids, demonstrating the continuous drive for discoveries and advancements in organic synthesis. These efforts underscore the importance of fawcettimine in inspiring new methodologies and reactions in synthetic chemistry (Li & Lei, 2018).

properties

CAS RN

15228-74-7

Product Name

Fawcettimine

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

(1S,2S,4R,6S,9S)-2-hydroxy-4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadecan-8-one

InChI

InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-15(12,13)16(17,19)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1

InChI Key

ZLMYGBDFISIGLH-WALBABNVSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2CC(=O)[C@@H]3[C@]24CCCN([C@@]4(C1)O)CCC3

SMILES

CC1CC2CC(=O)C3C24CCCN(C4(C1)O)CCC3

Canonical SMILES

CC1CC2CC(=O)C3C24CCCN(C4(C1)O)CCC3

synonyms

fawcettidine
fawcettimine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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